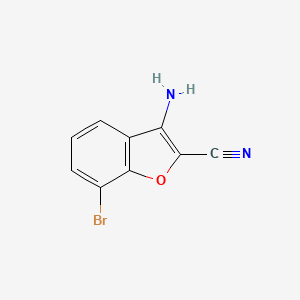
2-(Trimethylsilyl)ethyl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl cyclohexylcarbamate is an organosilicon compound that features a trimethylsilyl group attached to an ethyl chain, which is further bonded to a cyclohexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl cyclohexylcarbamate can be synthesized through a multi-step process starting from 2-(trimethylsilyl)ethanol. The general synthetic route involves the following steps:
Formation of 2-(Trimethylsilyl)ethyl chloroformate: This intermediate is prepared by reacting 2-(trimethylsilyl)ethanol with phosgene or a similar chlorinating agent under controlled conditions.
Reaction with Cyclohexylamine: The 2-(trimethylsilyl)ethyl chloroformate is then reacted with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of the carbamate group suggests potential reactivity under oxidative or reductive conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the trimethylsilyl group.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.
Oxidizing and Reducing Agents: Potential oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cyclohexylcarbamic acid and 2-(trimethylsilyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Organic Synthesis: It serves as a protecting group for amines and alcohols, facilitating the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl cyclohexylcarbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric protection, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the reactivity and stability of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of various organosilicon compounds.
Uniqueness
2-(Trimethylsilyl)ethyl cyclohexylcarbamate is unique due to its combination of a trimethylsilyl group and a cyclohexylcarbamate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective protection and modification of functional groups .
Propriétés
Numéro CAS |
84906-66-1 |
|---|---|
Formule moléculaire |
C12H25NO2Si |
Poids moléculaire |
243.42 g/mol |
Nom IUPAC |
2-trimethylsilylethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H25NO2Si/c1-16(2,3)10-9-15-12(14)13-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,13,14) |
Clé InChI |
PGXNNBVBPXINTR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


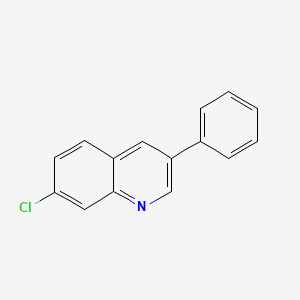
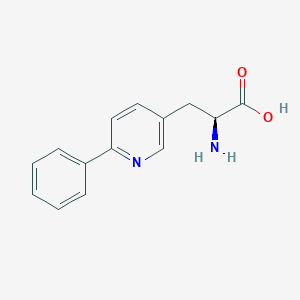

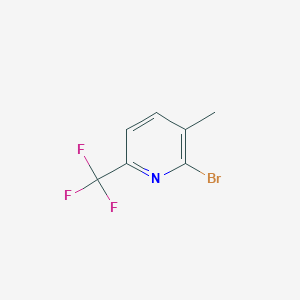


![tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872608.png)
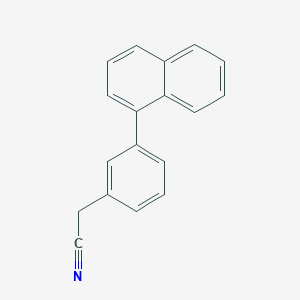
![1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone](/img/structure/B11872612.png)
